molecular formula C6H10ClNO4 B2919278 Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate CAS No. 1378698-27-1

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate

Cat. No.: B2919278
CAS No.: 1378698-27-1
M. Wt: 195.6
InChI Key: DJRMGWLTIZGAOF-UHFFFAOYSA-N
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Description

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate is an organic compound with the molecular formula C6H10ClNO4 It is a derivative of glycine, where the amino group is protected by a chloromethoxycarbonyl group, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethoxycarbonyl group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield glycine and its derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted carbamates and esters.

    Hydrolysis: Glycine and ethanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Scientific Research Applications

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in modifying peptides and proteins, which can be useful in drug design and development.

    Medicine: Investigated for its potential as a prodrug, where the compound itself is inactive but can be metabolized into an active drug within the body.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate involves its ability to act as a protecting group for amino acids. The chloromethoxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino acid. This property is particularly useful in peptide synthesis, where protecting groups are essential for the stepwise construction of peptides.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminoacetate: Similar structure but lacks the chloromethoxycarbonyl protecting group.

    Ethyl 2-(methoxycarbonylamino)acetate: Similar but with a methoxycarbonyl group instead of chloromethoxycarbonyl.

    Ethyl 2-(benzyloxycarbonylamino)acetate: Similar but with a benzyloxycarbonyl group.

Uniqueness

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate is unique due to the presence of the chloromethoxycarbonyl group, which provides specific reactivity and stability compared to other protecting groups. This makes it particularly useful in synthetic applications where selective deprotection is required.

Properties

IUPAC Name

ethyl 2-(chloromethoxycarbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4/c1-2-11-5(9)3-8-6(10)12-4-7/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRMGWLTIZGAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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